N-Butyl propiolate

Description

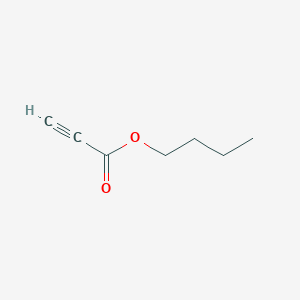

N-Butyl propiolate (C₇H₁₀O₂) is an alkyne-containing ester derived from propiolic acid and n-butanol. Its structure features a terminal triple bond (C≡C), which imparts unique reactivity compared to saturated or conjugated esters. This compound is hypothesized to exhibit high reactivity in polymerization or cycloaddition reactions due to the electron-deficient triple bond, making it a candidate for specialty chemical synthesis.

Properties

CAS No. |

31952-24-6 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

butyl prop-2-ynoate |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h2H,3,5-6H2,1H3 |

InChI Key |

MVRXKXMBNDEGTE-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C#C |

Canonical SMILES |

CCCCOC(=O)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar n-Butyl Esters

The following analysis compares N-butyl propiolate with four structurally related n-butyl esters: n-butyl acetate , n-butyl acrylate , n-butyl methacrylate , and n-butyl formate . Key differences in physical properties, toxicity, and applications are highlighted using evidence from the literature.

Table 1: Physical and Chemical Properties of Selected n-Butyl Esters

Reactivity and Stability

- N-Butyl Acetate : Exhibits low reactivity due to its saturated ester structure, making it stable as a solvent in paints and coatings .

- N-Butyl Acrylate : The conjugated double bond enables participation in radical polymerization, forming polyacrylates with flexibility and adhesion properties .

- N-Butyl Methacrylate : The methyl group adjacent to the double bond enhances steric hindrance, slowing polymerization rates compared to acrylates .

- N-Butyl Formate : Combustion studies reveal γ-hydrogen abstraction as a rate-limiting step, with reaction rates influenced by transition-state entropy .

- This compound: The triple bond likely facilitates cycloaddition reactions (e.g., Huisgen reaction) or serves as a dienophile in Diels-Alder chemistry. Its reactivity may necessitate stabilization inhibitors during storage.

Structural Analogs in Pharmacology

These compounds exhibit stimulant effects but differ in regulatory status (e.g., N-butyl pentylone is unscheduled in the U.S. despite structural similarity to Schedule I substances like pentylone) . This underscores the impact of minor structural changes on chemical behavior and legal classification—a principle applicable to ester comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.